molecular formula C11H7F7O2S B14015565 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione CAS No. 582-74-1

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione

Cat. No.: B14015565
CAS No.: 582-74-1
M. Wt: 336.23 g/mol
InChI Key: OJEHNIIDGPUAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated β-diketone compound It is characterized by the presence of a heptafluoropropyl group and a thiophene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 5-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorinated alkyl chain and the thiophene ring provide a unique electronic environment that enhances the stability and reactivity of these complexes. The molecular targets and pathways involved depend on the specific application, such as luminescence in coordination complexes or biological activity in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of metal complexes with specific luminescent properties and in the development of materials with tailored electronic characteristics.

Properties

CAS No.

582-74-1

Molecular Formula

C11H7F7O2S

Molecular Weight

336.23 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione

InChI

InChI=1S/C11H7F7O2S/c1-5-2-3-7(21-5)6(19)4-8(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3

InChI Key

OJEHNIIDGPUAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.